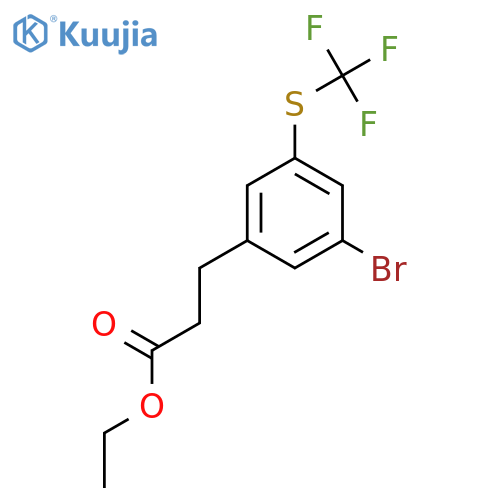

Cas no 1806395-06-1 (Ethyl 3-(3-bromo-5-(trifluoromethylthio)phenyl)propanoate)

Ethyl 3-(3-bromo-5-(trifluoromethylthio)phenyl)propanoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-(3-bromo-5-(trifluoromethylthio)phenyl)propanoate

-

- インチ: 1S/C12H12BrF3O2S/c1-2-18-11(17)4-3-8-5-9(13)7-10(6-8)19-12(14,15)16/h5-7H,2-4H2,1H3

- InChIKey: QLFSVPPBEYEQQT-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C=C(C=1)CCC(=O)OCC)SC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 299

- 疎水性パラメータ計算基準値(XlogP): 4.8

- トポロジー分子極性表面積: 51.6

Ethyl 3-(3-bromo-5-(trifluoromethylthio)phenyl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013014213-1g |

Ethyl 3-(3-bromo-5-(trifluoromethylthio)phenyl)propanoate |

1806395-06-1 | 97% | 1g |

1,549.60 USD | 2021-06-25 |

Ethyl 3-(3-bromo-5-(trifluoromethylthio)phenyl)propanoate 関連文献

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

Ethyl 3-(3-bromo-5-(trifluoromethylthio)phenyl)propanoateに関する追加情報

Recent Advances in the Study of Ethyl 3-(3-bromo-5-(trifluoromethylthio)phenyl)propanoate (CAS: 1806395-06-1)

Ethyl 3-(3-bromo-5-(trifluoromethylthio)phenyl)propanoate (CAS: 1806395-06-1) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its bromo and trifluoromethylthio functional groups, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting inflammatory and oncological pathways.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of Ethyl 3-(3-bromo-5-(trifluoromethylthio)phenyl)propanoate as a precursor in the synthesis of small-molecule inhibitors for protein kinases. The researchers demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinase targets, suggesting its utility in the design of next-generation kinase inhibitors. The study highlighted the compound's unique electronic properties, attributed to the trifluoromethylthio group, which enhances binding affinity and selectivity.

In addition to its role in kinase inhibition, recent research has explored the compound's potential in agrochemical applications. A 2024 report in Bioorganic & Medicinal Chemistry Letters detailed its use in the development of novel pesticides. The trifluoromethylthio moiety was found to confer improved metabolic stability and bioavailability, making it a valuable scaffold for agrochemical design. These findings underscore the versatility of Ethyl 3-(3-bromo-5-(trifluoromethylthio)phenyl)propanoate across multiple domains.

Further investigations into the compound's mechanism of action have revealed its ability to modulate oxidative stress pathways. A study published in Free Radical Biology and Medicine (2023) demonstrated that derivatives of this compound exhibit significant antioxidant properties, potentially offering therapeutic benefits for conditions associated with oxidative damage, such as neurodegenerative diseases. The bromo-substituted aromatic ring was identified as a critical structural feature contributing to this activity.

Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of Ethyl 3-(3-bromo-5-(trifluoromethylthio)phenyl)propanoate derivatives. Recent work has focused on structural modifications to improve solubility and reduce off-target effects. Computational modeling and high-throughput screening have been employed to identify optimal derivatives, as reported in a 2024 ACS Chemical Biology article. These efforts aim to translate preclinical findings into viable therapeutic candidates.

In conclusion, Ethyl 3-(3-bromo-5-(trifluoromethylthio)phenyl)propanoate (CAS: 1806395-06-1) represents a promising scaffold for drug discovery and agrochemical development. Its unique structural features and diverse biological activities make it a valuable tool for researchers. Future studies will likely focus on expanding its applications and addressing current limitations, paving the way for innovative solutions in chemical biology and medicine.

1806395-06-1 (Ethyl 3-(3-bromo-5-(trifluoromethylthio)phenyl)propanoate) 関連製品

- 1220018-78-9(N-(2-Piperidinylmethyl)-N-propyl-1-propanaminedihydrochloride)

- 146-04-3(1H-2-Benzopyran-1-one,8-hydroxy-4-(2-hydroxyacetyl)-)

- 1368801-36-8({1-(3-chlorophenyl)methylcyclopropyl}methanamine)

- 1369897-55-1(2-Methoxy-6-(propan-2-yloxy)aniline)

- 1247121-32-9(2-methoxy-4-methylbenzene-1-carboximidamide)

- 2513289-74-0(BSJ-04-122)

- 2680883-28-5(Benzyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate)

- 1805166-07-7(6-Bromo-2-(difluoromethyl)-3-iodo-4-nitropyridine)

- 794552-65-1(N-4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl-2,4,5-trimethylbenzene-1-sulfonamide)

- 899730-29-1(N-({1,4-dioxaspiro4.5decan-2-yl}methyl)-5-fluoro-2-methoxybenzene-1-sulfonamide)